molecular formula C11H10BrNO3 B2627079 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide CAS No. 2408962-89-8

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide

Cat. No.: B2627079
CAS No.: 2408962-89-8
M. Wt: 284.109
InChI Key: ZGTYCNHRLXACMM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its chelating properties.

    Industry: Utilized in the development of catalysts and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide is unique due to the presence of both the methyl group at the 2-position and the carboxylic acid group at the 4-position, which enhance its chelating properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

8-hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.BrH/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYCNHRLXACMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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